molecular formula C9H10ClNO B15309180 6-Chloro-1,2,3,4-tetrahydro-7-isoquinolinol

6-Chloro-1,2,3,4-tetrahydro-7-isoquinolinol

Cat. No.: B15309180
M. Wt: 183.63 g/mol
InChI Key: QWRJXTRZXKXBQN-UHFFFAOYSA-N
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Description

6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 7th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-one, while substitution of the chlorine atom can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol include other tetrahydroisoquinoline derivatives such as:

Uniqueness

What sets 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol apart from similar compounds is the presence of both a chlorine atom and a hydroxyl group on the isoquinoline ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol

InChI

InChI=1S/C9H10ClNO/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h3-4,11-12H,1-2,5H2

InChI Key

QWRJXTRZXKXBQN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=C(C=C21)Cl)O

Origin of Product

United States

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